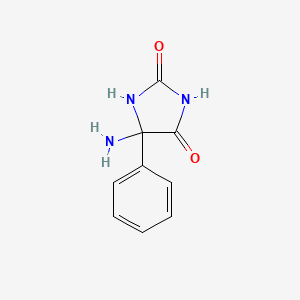

5-Amino-5-phenylhydantoin

Description

Historical Context of Hydantoin (B18101) Chemistry and Research Significance

The history of hydantoin chemistry dates back to 1861, when Adolf von Baeyer first isolated the parent compound, hydantoin, through the hydrogenation of allantoin. srrjournals.comwikipedia.org A few years later, in 1873, Friedrich Urech synthesized 5-methylhydantoin, marking an early foray into the creation of hydantoin derivatives. srrjournals.com A significant advancement in hydantoin synthesis was the Bucherer-Bergs reaction, discovered in the early 20th century, which provides a straightforward method for producing 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds, potassium cyanide, and ammonium (B1175870) carbonate. nih.govencyclopedia.pub

The significance of hydantoin research escalated with the discovery of the pharmacological activities of its derivatives. For instance, phenytoin (B1677684) (5,5-diphenylhydantoin) was identified as a potent anticonvulsant, revolutionizing the treatment of epilepsy. pcbiochemres.com This discovery spurred extensive research into other hydantoin-based compounds, exploring their potential as anticonvulsants, antiarrhythmics, and antimicrobial agents. thieme-connect.comwisdomlib.org

Structural Characteristics and Chemical Importance of 5-Amino-5-phenylhydantoin

The chemical importance of this compound lies primarily in its role as a synthetic intermediate. It serves as a precursor for the synthesis of other hydantoin derivatives and is used in biochemical research to investigate the metabolic pathways of hydantoins. smolecule.com Hydrolysis of 5-substituted hydantoins can yield α-amino acids, making them valuable in the synthesis of both natural and unnatural amino acids. wikipedia.orgopenmedscience.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C9H9N3O2 |

| Molar Mass | 191.19 g/mol |

| IUPAC Name | 5-amino-5-phenylimidazolidine-2,4-dione |

| Synonyms | 5-Amino-5-phenyl-2,4-imidazolidinedione |

Note: The properties listed are based on publicly available chemical data.

Overview of Academic Research Trajectories for Hydantoin Compounds

Academic research on hydantoin compounds has followed several key trajectories, driven by their diverse biological activities and synthetic versatility. A major focus has been the development of novel anticonvulsant drugs, building on the success of phenytoin. pcbiochemres.commdpi.com Researchers have synthesized and evaluated a wide array of 5,5-disubstituted hydantoins to understand the structure-activity relationships that govern their interaction with voltage-gated sodium channels. nih.gov

Beyond epilepsy, the exploration of hydantoins has expanded into other therapeutic areas. Studies have investigated their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines. wisdomlib.orgnih.gov The hydantoin scaffold is also being explored for its anti-inflammatory, antimicrobial, and antiviral properties. wisdomlib.org

Another significant research avenue is the use of hydantoins in synthetic chemistry. The development of new and more efficient methods for synthesizing hydantoins, including multicomponent reactions, remains an active area of investigation. nih.govresearchgate.net Furthermore, the application of hydantoins as precursors for the synthesis of amino acids and other complex organic molecules continues to be a subject of academic interest. openmedscience.com The unique structural features of compounds like this compound ensure their continued relevance in these ongoing research efforts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

125650-43-3 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

5-amino-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H9N3O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,10H2,(H2,11,12,13,14) |

InChI Key |

PEMKZGHYEANTAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 5 Phenylhydantoin and Its Derivatives

Classical and Contemporary Synthetic Routes for the Core Structure

The construction of the fundamental hydantoin (B18101) ring can be achieved through several established synthetic pathways. The most common and historically significant methods include the Urech synthesis and the Bucherer-Bergs reaction. ikm.org.my These have been supplemented by other techniques such as acid-catalyzed cyclizations and modern green chemistry approaches.

The Urech synthesis, first reported by Friedrich Urech in 1873, is a foundational method for producing hydantoins from amino acids. wikipedia.org The reaction typically involves treating an amino acid with an alkali metal cyanate (B1221674) (like potassium cyanate) and a mineral acid. ikm.org.mywikipedia.org The process proceeds in two main stages: first, the formation of a ureido intermediate from the amino acid and cyanate, followed by an acid-catalyzed intramolecular cyclization to yield the hydantoin ring. ikm.org.myresearchgate.net

A common procedure involves the initial esterification of the α-amino acid, followed by reaction with potassium cyanate to form the ureido derivative. The final step is an acid-catalyzed cyclization, often with hydrochloric acid, to produce the desired hydantoin. ikm.org.my This method is valued for its use of simple, inexpensive reagents and has been shown to produce good to excellent yields. ikm.org.myresearchgate.net

Recent adaptations have aimed to improve the efficiency and stereochemical control of the Urech synthesis. One notable advancement involves the use of a hypervalent iodine cyanation reagent, cyanobenziodoxolone (CBX), which allows for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization. researchgate.netorganic-chemistry.org This modern approach avoids the need for toxic reagents and complex multi-step protocols. organic-chemistry.org

Table 1: Comparison of Classical and Modern Urech Synthesis Approaches

| Feature | Classical Urech Synthesis | CBX-Mediated Urech Synthesis |

| Starting Material | α-Amino Acids | Enantiopure Protected Amino Acids |

| Cyanate Source | Potassium Cyanate (KOCN) | Cyanobenziodoxolone (CBX) |

| Key Steps | Esterification, Ureido formation, Acid-catalyzed cyclization ikm.org.my | One-pot cyanation and cyclization organic-chemistry.org |

| Stereochemistry | Often results in racemic mixtures | Preserves stereochemistry (no epimerization) researchgate.netorganic-chemistry.org |

| Reagent Toxicity | Uses standard lab reagents | Avoids highly toxic cyanation agents organic-chemistry.org |

| Yields | Good to Excellent ikm.org.my | Good to Excellent organic-chemistry.org |

The Bucherer-Bergs reaction is a versatile and widely used multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub Discovered by Bergs and later elaborated upon by Bucherer, the reaction typically combines a carbonyl compound (an aldehyde or ketone), a cyanide source (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate. nih.govwikipedia.org The reaction is generally performed by heating the components in aqueous ethanol. nih.govencyclopedia.pub

The mechanism is believed to proceed through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. nih.govalfa-chemistry.com This is followed by a reaction with ammonia (B1221849) (from ammonium carbonate) to form an α-aminonitrile, which then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the hydantoin product. alfa-chemistry.com The scope of this reaction is broad, accommodating a wide variety of aldehydes and ketones, and it is particularly noted for its simplicity and the ease of isolation for its often crystalline products. nih.gov

Modifications to the classical Bucherer-Bergs protocol have been developed to improve reaction conditions and yields. One such improvement is the use of ultrasonic irradiation, which can accelerate the reaction, allow for lower temperatures, reduce reaction times, and simplify the work-up process. wikipedia.org Variations of the reaction also exist for the synthesis of thiohydantoins and dithiohydantoins by using reagents like ammonium monothiocarbamate or carbon disulfide. wikipedia.org

Table 2: Key Components and Conditions of the Bucherer-Bergs Reaction

| Component | Role | Common Reagents |

| Carbonyl Compound | Provides the C-5 carbon and its substituents | Aldehydes, Ketones encyclopedia.pub |

| Cyanide Source | Provides the C-4 carbon and nitrogen | Potassium Cyanide (KCN), Sodium Cyanide (NaCN) alfa-chemistry.com |

| Ammonium Source | Provides the N-1 and N-3 nitrogens and CO2 | Ammonium Carbonate ((NH4)2CO3) alfa-chemistry.com |

| Solvent | Reaction Medium | Aqueous Ethanol, Water nih.govalfa-chemistry.com |

| Conditions | Promotes the reaction | Heating (e.g., 60-70°C), Ultrasonication nih.govwikipedia.org |

Acid-catalyzed cyclization is a fundamental step in several hydantoin synthesis pathways, most notably as the final ring-closing step in the Urech synthesis. ikm.org.my After the formation of the open-chain ureido intermediate (e.g., an N-carbamoylamino acid), the application of a strong acid, such as hydrochloric acid, promotes an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid carbonyl group, followed by dehydration to form the stable five-membered hydantoin ring. ikm.org.mylookchem.com

This strategy is not limited to the Urech pathway. Any synthetic route that generates a suitable acyclic precursor can potentially employ an acid-catalyzed cyclization to furnish the hydantoin core. For instance, N-cyano sulfoximines have been shown to undergo acid-catalyzed intramolecular cyclization to form thiadiazine 1-oxides, demonstrating the broader applicability of acid catalysis in forming heterocyclic systems. nih.gov Similarly, Brønsted acids have been used to catalyze the intramolecular cyclization of diazoketones derived from α-amino acids to form oxazinanones, another class of nitrogen-containing heterocycles. frontiersin.orgresearchgate.net The choice of acid and reaction conditions can significantly influence the reaction's efficiency and yield. nih.gov

In recent years, mechanochemistry, specifically ball-milling, has emerged as a green and efficient alternative for the synthesis of hydantoins. acs.orgnih.gov This solid-state method often reduces or eliminates the need for harmful organic solvents, shortens reaction times, and can lead to high yields without complex purification steps. acs.orgnih.gov

The mechanochemical synthesis of hydantoins can be performed from various amino ester hydrochlorides and potassium cyanate in a planetary ball-mill. acs.org The process is typically a one-pot, two-step protocol where the ureido ester intermediate is first formed and then cyclized in the presence of a base. acs.orgresearchgate.net This solvent-free or liquid-assisted grinding (LAG) approach is considered environmentally friendly and has been successfully applied to a wide variety of α- and β-amino esters. acs.orgresearchgate.net The methodology has proven effective for preparing both 5-substituted and 5,5-disubstituted hydantoins, including the antiepileptic drug Phenytoin (B1677684). acs.orgnih.gov

Advanced Synthetic Strategies for Functionalized Derivatives

Beyond the synthesis of the core hydantoin structure, significant research has focused on developing methods to introduce functional groups at specific positions on the ring. This functionalization is crucial for modulating the biological and chemical properties of the resulting derivatives. thieme-connect.de

The hydantoin ring possesses three key positions for functionalization: the N-1 and N-3 nitrogen atoms and the C-5 carbon. thieme-connect.de Due to the presence of two carbonyl groups, the protons on the nitrogen atoms are acidic, with the N-3 proton being more acidic (pKa ≈ 9) than the N-1 proton (pKa ≈ 17). thieme-connect.de This difference in acidity allows for regioselective functionalization.

Alkylation or acylation under basic conditions (e.g., using potassium carbonate) typically occurs selectively at the more acidic N-3 position. thieme-connect.de Achieving substitution at the N-1 position is more challenging and often requires stronger basic conditions (e.g., sodium hydride) or a protection-deprotection strategy for the N-3 position. thieme-connect.de

One-pot, multicomponent sequential procedures have also been developed for the synthesis of diversely substituted hydantoins under mild conditions. nih.gov For example, a three-component reaction using azides, isocyanates (or isothiocyanates), and substituted α-halo-acetic carboxylic acids can produce 1,3,5- and 1,3,5,5-substituted hydantoins in high yields. nih.gov Such methods are particularly useful for creating libraries of complex hydantoins, including spiro-hydantoins, for drug discovery. nih.gov

Synthesis of N-Substituted Hydantoin Analogs

The hydantoin ring possesses two nitrogen atoms, at positions 1 and 3, that are susceptible to substitution. The reactivity of these positions can be influenced by the reaction conditions and the nature of the substituents.

N-Alkylation: Direct N-alkylation of hydantoins can be challenging due to the potential for reaction at both N1 and N3 positions. The N3 proton is generally more acidic and thus more readily removed, leading to preferential alkylation at this site under basic conditions. nih.gov However, selective N1-alkylation can be achieved by carefully selecting the base and solvent system. For instance, the use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation of phenytoin, a related 5,5-disubstituted hydantoin. nih.gov This selectivity is attributed to the steric hindrance around the N1 position, which is better accommodated by the bulky potassium cation.

While specific examples for 5-Amino-5-phenylhydantoin are not prevalent in the literature, it is plausible that similar strategies could be employed. The presence of the 5-amino group might necessitate protection prior to N-alkylation to prevent side reactions.

N-Acylation: N-acylation of hydantoins can be achieved using acylating agents such as acid chlorides or anhydrides. Similar to alkylation, the N3 position is generally more reactive. The acylation of the 5-amino group is also a competing reaction that would need to be considered and potentially managed through protecting group strategies. General methods for the N-acylation of sulfonamides using carboxylic acid anhydrides have been reported, which could potentially be adapted for hydantoins. researchgate.net

The table below summarizes potential reagents for the N-substitution of this compound, based on general hydantoin chemistry.

| Reaction Type | Reagent | Typical Conditions | Expected Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, tBuOK), Solvent (e.g., DMF, THF) | N-Alkyl-5-amino-5-phenylhydantoin |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl-5-amino-5-phenylhydantoin |

Preparation of 5,5-Disubstituted Hydantoin Variants

The synthesis of 5,5-disubstituted hydantoins is a well-established area of organic synthesis, with the Bucherer-Bergs reaction being a cornerstone methodology. mdpi.com This reaction, however, constructs the hydantoin ring from a ketone, cyanide, and ammonium carbonate. Modifying the 5-position of a pre-existing hydantoin, particularly one with an amino substituent, presents a different synthetic challenge.

One potential, though not widely documented, approach for the conversion of a 5-amino group to other functionalities could involve diazotization. The diazotization of an amino group to form a diazonium salt is a classic transformation in organic chemistry, which can then be displaced by a variety of nucleophiles. For instance, treatment of an amino group with a source of nitrous acid (e.g., NaNO₂ in acidic solution) would generate a diazonium intermediate. This intermediate could then potentially be displaced by halides (Sandmeyer reaction), a hydroxyl group, or other nucleophiles to introduce a new substituent at the 5-position. It is important to note that the stability and reactivity of such a diazonium salt on a hydantoin ring would need to be experimentally determined.

Another possibility for creating 5,5-disubstituted variants from this compound could involve the derivatization of the amino group itself, for example, through alkylation or acylation, to yield N-substituted 5-amino derivatives, which are themselves a class of 5,5-disubstituted hydantoins.

The following table outlines a hypothetical reaction pathway for the modification of the 5-amino group.

| Starting Material | Reagent | Intermediate | Potential Product |

| This compound | 1. NaNO₂, HCl2. CuX (X=Cl, Br) | 5-Diazonium-5-phenylhydantoin | 5-Halo-5-phenylhydantoin |

| This compound | 1. NaNO₂, H₂SO₄2. H₂O, Δ | 5-Diazonium-5-phenylhydantoin | 5-Hydroxy-5-phenylhydantoin |

| This compound | NaN₃, H⁺ | 5-Diazonium-5-phenylhydantoin | 5-Azido-5-phenylhydantoin |

Generation of Schiff Bases from Aminohydantoin Precursors

The condensation of a primary amine with an aldehyde or a ketone results in the formation of a Schiff base, characterized by a carbon-nitrogen double bond (imine). The amino group of aminohydantoins can participate in this reaction.

A study on 3-amino-5,5'-diphenylhydantoin, a close structural analog of this compound, has demonstrated the successful synthesis of a series of Schiff bases. nih.gov In this work, 3-amino-5,5'-diphenylimidazolidine-2,4-dione was reacted with various aromatic aldehydes in a 1:1 molar ratio in absolute methanol (B129727) with a catalytic amount of glacial acetic acid. nih.gov This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

Given the chemical similarity, it is highly probable that this compound would undergo analogous reactions with a range of aromatic and aliphatic aldehydes and ketones to produce the corresponding Schiff bases. These derivatives are of interest due to their potential biological activities and their utility as ligands in coordination chemistry.

The general reaction for the formation of a Schiff base from this compound is depicted below:

This compound + R-CHO → 5-(Alkylideneamino)-5-phenylhydantoin + H₂O

The table below provides examples of aldehydes that have been successfully used to form Schiff bases with the related 3-amino-5,5'-diphenylhydantoin. nih.gov

| Aldehyde Reactant | Resulting Schiff Base Substituent |

| Thiophene-2-carboxaldehyde | (E)-5,5-diphenyl-3-((thiophen-2-ylmethylene)amino)imidazolidine-2,4-dione |

| 2-Hydroxybenzaldehyde | (E)-3-((2-hydroxybenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione |

| 4-Nitrobenzaldehyde | (E)-3-((4-nitrobenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione |

| Pyridine-2-carboxaldehyde | (E)-5,5-diphenyl-3-((pyridin-2-ylmethylene)amino)imidazolidine-2,4-dione |

Synthesis of Metal Complexes Incorporating this compound Ligands

Hydantoin and its derivatives, possessing multiple heteroatoms with lone pairs of electrons (nitrogen and oxygen), are capable of acting as ligands in the formation of coordination complexes with metal ions. The amino group in this compound introduces an additional coordination site, enhancing its potential as a chelating ligand.

While direct studies on metal complexes of this compound are limited, research on related structures provides valuable insights. For example, a platinum(II) complex with 3-amino-5-methyl-5-phenylhydantoin has been synthesized and characterized. In this complex, the ligand was found to coordinate with potassium ions through one of its amino groups and an oxygen atom.

Furthermore, the Schiff bases derived from aminohydantoins can also act as versatile ligands. The imine nitrogen and other donor atoms within the Schiff base structure can coordinate with transition metal ions to form stable complexes. The synthesis of such complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent.

The coordination modes of this compound could involve:

Monodentate coordination through the amino group.

Bidentate chelation involving the amino group and one of the carbonyl oxygens or a ring nitrogen.

Bridging between two metal centers.

The table below lists some transition metals that commonly form complexes with N- and O-donor ligands, and thus are potential candidates for complexation with this compound.

| Metal Ion | Typical Geometry | Potential Application of Complex |

| Copper(II) | Square planar, Octahedral | Catalysis, Antimicrobial agents |

| Nickel(II) | Square planar, Octahedral | Catalysis, Materials science |

| Cobalt(II) | Tetrahedral, Octahedral | Catalysis, Biological mimics |

| Platinum(II) | Square planar | Anticancer agents |

| Zinc(II) | Tetrahedral | Lewis acid catalysis, Bioinorganic models |

Isotope-Labeling Techniques for Research Applications

Isotope labeling is an indispensable tool in various fields of scientific research, including mechanistic studies, metabolic pathway elucidation, and as internal standards in mass spectrometry. Hydantoin derivatives can be labeled with stable or radioactive isotopes at various positions.

Deuterium (B1214612) Labeling: Deuterium (²H or D) can be introduced into the this compound molecule at several positions. The protons on the phenyl ring are susceptible to electrophilic aromatic substitution, and thus can be exchanged for deuterium using a strong deuterated acid, such as D₂SO₄ in D₂O or deuterated trifluoroacetic acid (TFA-d). researchgate.netyoutube.com The exchange typically occurs at the ortho and para positions of the phenyl ring. The N-H protons of the hydantoin ring are also readily exchangeable with deuterium in the presence of a deuterium source like D₂O.

Carbon-13 Labeling: Carbon-13 (¹³C) can be incorporated into the hydantoin ring or the phenyl group through the use of ¹³C-labeled starting materials. For instance, the synthesis of this compound could be adapted from the Urech hydantoin synthesis, which starts from an amino acid. ikm.org.my By using a ¹³C-labeled phenylalanine, the label could be incorporated into the phenylmethyl side chain, which would then form the 5-phenyl group of the hydantoin. To label the hydantoin ring itself, one could use ¹³C-labeled potassium cyanate (K¹³CN) in the Urech synthesis. researchgate.net

Radiocarbon labeling, most commonly with Carbon-14 (¹⁴C), is crucial for pharmacokinetic and metabolism studies. Similar to ¹³C labeling, the introduction of ¹⁴C into the this compound molecule relies on the use of ¹⁴C-labeled precursors.

A common method for introducing a ¹⁴C label into the hydantoin ring is through the use of potassium cyanide-¹⁴C (K¹⁴CN) or potassium cyanate-¹⁴C (KO¹⁴CN). researchgate.netresearchgate.net For example, in a Bucherer-Bergs type synthesis, K¹⁴CN can be used to introduce the ¹⁴C label at the C4 position of the hydantoin ring. Alternatively, in a Urech-type synthesis starting from phenylalanine, KO¹⁴CN could be used to label the C2 (carbonyl) position of the hydantoin ring. researchgate.net

The following table summarizes potential labeling strategies for this compound.

| Isotope | Labeling Position | Precursor | Synthetic Route |

| Deuterium (²H) | Phenyl ring (ortho, para) | D₂SO₄/D₂O | Electrophilic Aromatic Substitution |

| Deuterium (²H) | N-H positions | D₂O | H/D Exchange |

| Carbon-13 (¹³C) | C2 of hydantoin ring | KO¹³CN | Urech Synthesis |

| Carbon-13 (¹³C) | C4 of hydantoin ring | K¹³CN | Bucherer-Bergs Synthesis |

| Carbon-13 (¹³C) | Phenyl group or C5 | ¹³C-labeled Phenylalanine | Urech Synthesis |

| Carbon-14 (¹⁴C) | C2 of hydantoin ring | KO¹⁴CN | Urech Synthesis |

| Carbon-14 (¹⁴C) | C4 of hydantoin ring | K¹⁴CN | Bucherer-Bergs Synthesis |

Methodological Improvements and Novel Approaches in Synthesis

The synthesis of hydantoin scaffolds, including this compound and its derivatives, has been a subject of extensive research aimed at overcoming the limitations of classical methods, such as long reaction times, harsh conditions, and modest yields. Modern synthetic chemistry has introduced several innovative techniques that not only enhance the efficiency of these reactions but also align with the principles of sustainable chemical production. These advancements primarily focus on the use of alternative energy sources and environmentally benign reaction conditions to improve reaction kinetics and product yields.

Microwave-Assisted Synthesis

Microwave activation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically accelerated reaction rates and cleaner reaction profiles. unamur.be In the context of the Biltz synthesis of phenytoin (5,5-diphenylhydantoin), a compound structurally related to the 5-phenylhydantoin (B13835) core, microwave irradiation has demonstrated remarkable improvements. When a reaction was conducted under microwave activation, it reached completion in just 30 minutes, yielding 76% of the product. ucl.ac.be In contrast, the same reaction under classical thermal conditions for the same duration produced only a 26% yield, with nearly half of the starting material remaining unreacted. ucl.ac.be

Comparative Data: Microwave vs. Thermal Synthesis of Phenytoin

| Method | Solvent | Reaction Time | Temperature | Yield (%) | Citation |

|---|---|---|---|---|---|

| Microwave | DMSO/Water | 30 min | ~110°C | 76 | ucl.ac.be |

| Thermal | DMSO/Water | 2 hours | ~110°C | 62 | ucl.ac.be |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient pathway for synthesizing hydantoin derivatives. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which accelerates mass transfer and reaction rates. nih.gov

The ultrasound-assisted synthesis of 5,5-diphenylhydantoins from substituted benzils and urea (B33335) or thiourea (B124793) has been shown to be both rapid and efficient. nih.gov A key advantage of this method is its ability to proceed at room temperature, which minimizes the formation of side products and simplifies the experimental setup. nih.govresearchgate.net This approach consistently delivers good yields in short reaction times, presenting a mild and effective alternative to traditional heating methods. nih.govresearchgate.net The use of ultrasound irradiation aligns with goals for increased energy efficiency and process intensification in the synthesis of the diverse hydantoin family. nih.gov

The integration of green chemistry principles into the synthesis of hydantoins is a growing area of focus, aiming to reduce the environmental impact of chemical processes. This involves the use of safer solvents, the development of solvent-free reaction conditions, and the application of energy-efficient technologies.

Alternative Energy Sources and Solvents

As detailed previously, microwave and ultrasound-assisted syntheses are prime examples of green chemistry in action. They often lead to significant reductions in energy consumption compared to prolonged conventional heating. chemrxiv.org Furthermore, these modern techniques facilitate the use of environmentally benign solvents. A notable example is a microwave-assisted synthesis of hydantoins that successfully employs water as the reaction solvent, thereby avoiding the use of volatile or hazardous organic compounds. beilstein-journals.orgnih.gov

Mechanochemistry and Continuous-Flow Synthesis

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., in a ball mill), represents a significant advancement in green synthesis. An eco-friendly, one-pot/two-step mechanochemical protocol has been developed for preparing 5- and 5,5-disubstituted hydantoins. acs.org This method proceeds in the absence of any harmful organic solvents, leading to good yields and often eliminating the need for complex purification steps. acs.org

Continuous-flow synthesis is another innovative approach that aligns with green chemistry principles. An ultrasound-assisted continuous-flow methodology for producing 5,5-diphenylhydantoin has been developed, offering advantages such as enhanced safety, improved energy efficiency, and better scalability over traditional batch processes. chemrxiv.org Students involved in developing such protocols identified "design for energy efficiency" and "inherently safer chemistry for accident prevention" as key benefits of this approach. chemrxiv.org

Summary of Green Synthetic Approaches for Hydantoins

| Synthetic Method | Key Green Principle(s) | Advantages | Citation(s) |

|---|---|---|---|

| Microwave Synthesis in Water | Use of a benign solvent, Energy efficiency | Avoids organic solvents, Reduces reaction time | beilstein-journals.org, nih.gov |

| Ultrasound-Assisted Synthesis | Energy efficiency, Milder reaction conditions | Can be run at room temperature, High yields | nih.gov, researchgate.net |

| Mechanochemical Synthesis | Solvent-free reaction | Eliminates harmful solvents, Simplifies purification | acs.org |

Chemical Reactivity and Mechanistic Pathways of 5 Amino 5 Phenylhydantoin

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of 5-Amino-5-phenylhydantoin, possessing both nucleophilic (amino group) and electrophilic (carbonyl carbons) centers, suggests the potential for both intramolecular and intermolecular cyclization reactions. While specific studies detailing these pathways for this compound are not extensively documented, analogies can be drawn from the reactivity of related amino acid derivatives and heterocyclic systems.

Intramolecular Cyclization: Intramolecular reactions could theoretically occur if the amino group attacks one of the carbonyl carbons of the hydantoin (B18101) ring. However, this is generally unlikely without activation or specific reaction conditions, as it would lead to a highly strained fused-ring system. A more plausible scenario for intramolecular cyclization involves derivatives of this compound where a reactive electrophilic group is tethered to the amino function. Such reactions are common in the synthesis of complex heterocyclic structures from amino acid precursors nih.gov. For instance, N-Cbz-protected diazoketones derived from α-amino acids undergo acid-catalyzed intramolecular cyclization to form oxazinanones nih.gov.

Intermolecular Cyclization: Intermolecular reactions can lead to the formation of dimers or polymers. The exocyclic amino group of one molecule can act as a nucleophile, attacking a carbonyl carbon of a second molecule. This type of condensation reaction could lead to the formation of new, larger heterocyclic systems. The synthesis of fused imidazoles through the reaction of 2-aminoimidazoles with aldehydes and isocyanides serves as an example of how amino-substituted heterocycles can be used as building blocks for more complex fused-ring systems ikm.org.myresearchgate.net. Theoretical studies on tripeptides have also shown that intermolecular cyclization can be favored both thermodynamically and kinetically over intramolecular pathways depending on the structure of the molecule researchgate.net.

Hydrolysis Mechanisms of the Hydantoin Ring

The hydantoin ring is susceptible to hydrolysis, particularly under alkaline conditions, which leads to ring opening. This reaction is of significant interest as it is the reverse of the final step in some synthetic routes to hydantoins and is a key step in the metabolic breakdown of many hydantoin-based drugs.

The hydrolysis of 5-substituted hydantoins typically proceeds in a two-step manner nih.gov. The first and often rate-limiting step is the cleavage of one of the amide bonds in the ring to form an N-carbamoyl-α-amino acid, also known as a hydantoic acid google.comnih.gov. This intermediate can then undergo a second hydrolysis step to yield the corresponding α-amino acid, carbon dioxide, and ammonia (B1221849) nih.gov.

The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons (typically C4) of the hydantoin ring. This forms a tetrahedral intermediate. The subsequent breakdown of this intermediate, which can be rate-limiting and itself base-catalyzed, leads to the cleavage of the N3-C4 bond and the formation of the ring-opened hydantoic acid derivative nih.govgoogle.com. At very high base concentrations, the formation of the tetrahedral intermediate can become the rate-determining step nih.gov.

Ring Opening: this compound + OH⁻ → N-Carbamoyl-α-amino-α-phenylglycine

Further Hydrolysis: N-Carbamoyl-α-amino-α-phenylglycine + H₂O → α-Amino-α-phenylglycine + CO₂ + NH₃

The kinetics of hydrolysis are influenced by factors such as pH, temperature, and the nature of the substituents on the hydantoin ring nih.gov.

Table 1: Factors Influencing Hydantoin Ring Hydrolysis This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Factor | Effect on Hydrolysis Rate | Mechanistic Implication | Reference |

|---|---|---|---|

| Increasing pH (Alkaline) | Increases rate | Reaction is base-catalyzed; involves nucleophilic attack by OH⁻. | nih.govnih.gov |

| Increasing Temperature | Increases rate | Provides activation energy for the reaction. | nih.gov |

| Substituents at C5 | Varies | Electronic and steric effects can influence the susceptibility of carbonyl carbons to nucleophilic attack. | google.com |

| N-Substitution | Varies | Can alter the acidity of the N-H protons and the electrophilicity of the carbonyls. | nih.gov |

Nucleophilic Substitution Reactions Involving the Amino Group

The exocyclic amino group at the C5 position of this compound is a primary amine and is expected to behave as a nucleophile. It can participate in a variety of nucleophilic substitution reactions, such as acylation and alkylation, although specific literature detailing these reactions for this particular compound is limited.

Acylation: The amino group can react with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. Under acidic conditions, the amino group of amino acids is protonated and becomes unreactive, allowing for chemoselective O-acylation if a hydroxyl group is present ikm.org.my. Conversely, under neutral or basic conditions, N-acylation is expected to be a facile reaction. For example, amino acids react with acetic anhydride and ammonium (B1175870) thiocyanate to form 1-acetyl-2-thiohydantoins, demonstrating the reactivity of the amino group in the context of hydantoin ring formation google.comjchemrev.com.

Alkylation: Similarly, the amino group can be alkylated by reacting with alkyl halides. This reaction would proceed via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. It is important to note that in the hydantoin ring itself, the N1 and N3 positions are also sites for alkylation, with the N3 position being more acidic and typically alkylating more readily under basic conditions nih.govnih.gov. Selective alkylation of the exocyclic C5-amino group would likely require careful selection of reagents and reaction conditions to avoid competing reactions at the ring nitrogens.

While these reactions are mechanistically plausible, detailed studies are required to confirm the reactivity and selectivity for this compound specifically.

Racemization Kinetics and Stereolability Investigations

The C5 carbon of this compound is a chiral center. The stereochemical stability of this center is a critical aspect of its chemistry, as enantiomers can have different biological activities. The process by which a single enantiomer converts into a mixture of both enantiomers is known as racemization openmedscience.com. For 5-substituted hydantoins, this process is typically base-catalyzed and involves the abstraction of the proton at the C5 position jchemrev.com.

The base-catalyzed racemization of 5-substituted hydantoins is generally understood to proceed via an electrophilic substitution, unimolecular (SE1) mechanism jchemrev.com. This pathway involves two distinct steps:

Step 1 (Rate-Determining): A base abstracts the proton from the C5 chiral center, leading to the formation of a planar, achiral carbanion intermediate. This carbanion is stabilized by resonance, with the negative charge delocalized over the adjacent phenyl ring and the two carbonyl groups of the hydantoin ring. This is the slow, rate-determining step of the reaction.

Step 2 (Fast): The planar carbanion is rapidly reprotonated by a proton donor from the solvent (e.g., water). Since the proton can add to either face of the planar intermediate with equal probability, a racemic mixture of the R- and S-enantiomers is produced.

An alternative, the SE2 (substitution, electrophilic, bimolecular) mechanism, would involve a concerted process where the base removes the proton and the proton donor adds a proton from the opposite face in a single step. However, extensive kinetic studies, including deuterium (B1214612) exchange and kinetic isotope effect investigations, provide strong evidence against the SE2 mechanism in favor of the stepwise SE1 pathway for this class of compounds jchemrev.com.

Mechanistic insights into the racemization of hydantoins are strongly supported by hydrogen-deuterium (H/D) exchange studies and the measurement of kinetic isotope effects (KIE).

When a chiral 5-substituted hydantoin is placed in a deuterated solvent (like D₂O) with a base catalyst, the C5 proton is exchanged for a deuterium atom. Kinetic studies have shown that the rate of this H/D exchange is directly related to the rate of racemization jchemrev.com. This observation strongly supports a mechanism where the C-H bond is broken during the racemization process, which is consistent with the formation of a carbanion intermediate as proposed by the SE1 mechanism.

The primary kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the protonated compound (kH) to that of the deuterated compound (kD), provides further crucial evidence. For the racemization of 5-substituted hydantoins, a significant primary KIE (kH/kD > 1) is typically observed jchemrev.com. This indicates that the C-H bond is being broken in the rate-determining step of the reaction jchemrev.com. If the C-H bond were not broken in the rate-determining step, the KIE would be close to 1. The magnitude of the KIE gives information about the transition state of the C-H bond cleavage. This finding is a cornerstone of the evidence supporting the SE1 mechanism over the SE2 mechanism for hydantoin racemization jchemrev.com.

The solvent plays a critical role in the kinetics of hydantoin racemization. The rate of the base-catalyzed reaction is highly dependent on the nature of the solvent, primarily its polarity and its ability to solvate the species involved in the reaction.

Studies on 5-substituted hydantoins have shown that the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), significantly increases the rate of racemization when added to aqueous buffers jchemrev.com. This rate enhancement is attributed to several factors:

Desolvation of the Base: Aprotic solvents are poor solvators of anions like the hydroxide ion or other basic catalysts. This desolvation increases the chemical activity and effective basicity of the catalyst, leading to a faster abstraction of the C5 proton.

Transition State Solvation: Polar aprotic solvents can effectively solvate the delocalized charge of the carbanion-like transition state, thereby lowering its energy and increasing the reaction rate.

Conversely, protic solvents like water or alcohols can decrease the rate by strongly solvating the anionic base through hydrogen bonding, which stabilizes its ground state and makes it less reactive jchemrev.com. The choice of solvent can therefore be used to control the stereochemical stability of this compound.

Table 2: Influence of Solvent on Racemization of 5-Substituted Hydantoins This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Solvent / Co-solvent | General Effect on Racemization Rate | Rationale | Reference |

|---|---|---|---|

| Water (Protic) | Baseline | Strong solvation of base (e.g., OH⁻) through hydrogen bonding stabilizes the ground state. | jchemrev.com |

| DMSO (Polar Aprotic) | Increases | Desolvates anionic base, increasing its effective basicity; stabilizes the transition state. | jchemrev.com |

| Dioxane (Nonpolar Aprotic) | Decreases (for neutral hydantoins) | Reduces the polarity of the medium, potentially destabilizing charged intermediates/transition states. | jchemrev.com |

| 2-Propanol (Protic) | Decreases (for neutral hydantoins) | Acts as a protic solvent, solvating and stabilizing the basic catalyst. | jchemrev.com |

Role of Intramolecular Catalysis in Stereochemical Transformations

The stereochemical stability of this compound is significantly influenced by the presence of the amino group at the C5 position. This group can participate in intramolecular catalysis, leading to an increased rate of stereochemical transformations, most notably racemization. This phenomenon is attributed to the neighboring group participation (NGP) of the amino group, which can facilitate the interconversion of stereoisomers. cardiff.ac.ukdalalinstitute.comchem-station.comwikipedia.orglibretexts.orglibretexts.org

The mechanism of this intramolecularly catalyzed racemization is believed to proceed through a specific pathway facilitated by the protonation of the C5-amino group. The key steps are outlined below:

Protonation of the Amino Group: Under acidic or even neutral aqueous conditions, the amino group at the C5 position can become protonated, forming an ammonium group. This positive charge enhances the lability of the C5 proton. cardiff.ac.uk

Enolization via Intramolecular Proton Transfer: The protonated amino group acts as an internal acid catalyst. A base (such as water or a buffer component) can abstract the acidic proton from the C5 position. The presence of the nearby positively charged ammonium group facilitates this abstraction, lowering the activation energy for the formation of an enol or enolate intermediate.

Formation of a Planar Intermediate: The resulting enol or enolate intermediate is planar at the C5 position. This planarity removes the chiral center, allowing for the loss of the original stereochemical information.

Reprotonation and Racemization: Subsequent reprotonation of the planar intermediate can occur from either face with equal probability. This non-stereospecific reprotonation leads to the formation of a racemic mixture of the (R)- and (S)-enantiomers of this compound.

Interactive Data Table: Factors Influencing Stereochemical Transformations

| Factor | Effect on Stereochemical Transformation | Mechanistic Implication |

| Protonated C5-Amino Group | Increased rate of racemization | Intramolecular catalysis via neighboring group participation. The positive charge facilitates the abstraction of the C5 proton. cardiff.ac.uk |

| pH of the Solution | Racemization is generally faster in both acidic and basic conditions compared to neutral pH. | In acidic conditions, the amino group is protonated, facilitating intramolecular catalysis. In basic conditions, direct abstraction of the C5 proton by hydroxide ions is enhanced. |

| Buffer Components | Buffer species can act as general bases to facilitate proton abstraction. | Divalent phosphate and other buffer components can catalyze the racemization reaction. nih.gov |

Deamination Reactions and Related Chemical Transformations of Derivatives

The amino group of this compound and its derivatives can undergo various chemical transformations, including deamination and other related reactions. These reactions are often dependent on the specific reagents and reaction conditions employed.

One notable transformation of a derivative of this compound involves the deamination of 5-dialkylaminomethyl-3-phenylhydantoin. In an aqueous environment, these compounds have been observed to undergo a deamination reaction to form 3-phenyl-5-methylenehydantoin. This reaction proceeds through the elimination of the dialkylamine moiety and the formation of a double bond between the C5 carbon and the exocyclic methylene group.

While the direct deamination of the primary amino group at the C5 position of this compound to yield a ketone (5-phenylhydantoin-5-one) is a plausible reaction, specific studies detailing this transformation are not extensively documented in the readily available literature. However, based on general principles of organic chemistry, such a reaction could potentially be achieved through methods commonly used for the deamination of α-amino acids or α-amino lactams. These methods often involve the use of reagents like nitrous acid (generated in situ from sodium nitrite and a strong acid), which would convert the primary amine into a diazonium salt. This diazonium intermediate is highly unstable and would likely lose nitrogen gas (N₂) to form a carbocation at the C5 position. Subsequent reaction with water would then yield the corresponding α-hydroxy lactam, which would be in equilibrium with the keto form.

Other related chemical transformations of this compound derivatives can involve modifications of the amino group. For instance, the primary amine can be acylated, alkylated, or used as a handle for the attachment of other functional groups, leading to a diverse range of derivatives with potentially different chemical and biological properties. The reactivity of the hydantoin ring itself, including hydrolysis of the amide bonds under strong acidic or basic conditions, can also occur, leading to ring-opened products.

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 5-Amino-5-phenylhydantoin, as it typically produces intact molecular ions with minimal fragmentation. nih.gov

In positive ion mode, the compound would be expected to be detected as the protonated molecule, [M+H]⁺. Given the molecular formula C₉H₉N₃O₂, the exact mass of this compound is 191.0695 g/mol . Therefore, high-resolution mass spectrometry (HRMS) should detect a prominent ion with an m/z value corresponding to [C₉H₁₀N₃O₂]⁺ (192.0773).

By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the molecular ion can be induced. This fragmentation provides valuable structural information by revealing characteristic neutral losses and fragment ions. Common fragmentation pathways for amino- and hydantoin-containing structures often involve the loss of small molecules like ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). The analysis of these fragmentation patterns helps to confirm the connectivity and substructures within the molecule. nih.govresearchgate.net

Table 3: Predicted ESI-MS Data for this compound This table presents predicted values based on the molecular formula and common fragmentation patterns of related structures.

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 192.0773 | Protonated molecular ion |

| [M+Na]⁺ | 214.0592 | Sodium adduct |

| [M-NH₃+H]⁺ | 175.0507 | Fragment from loss of ammonia |

| [M-CO+H]⁺ | 164.0824 | Fragment from loss of carbon monoxide |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula from the measured exact mass.

For this compound (C₉H₉N₃O₂), the theoretical exact mass can be calculated. HRMS analysis, often employing techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would yield an experimental mass. The close agreement between the experimental and theoretical mass confirms the molecular formula and rules out other potential structures with the same nominal mass. The mass spectra obtained are often dominated by the parent ion peak stanford.edu. This technique is foundational for verifying the identity of the synthesized compound before further characterization.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₂ |

| Theoretical Exact Mass (Monoisotopic) | 191.0695 g/mol |

| Ionization Mode | ESI-TOF (Positive) |

| Expected Ion | [M+H]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the premier method for determining the precise atomic arrangement of a crystalline solid. nih.gov By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional model of the molecule.

Studies on closely related 5-phenylhydantoin (B13835) and 5,5'-substituted hydantoin (B18101) derivatives reveal key structural features that are expected for this compound. rsc.orgmdpi.com The central hydantoin ring typically adopts a nearly planar conformation. The phenyl group and the amino group are positioned at the C5 carbon atom. The analysis provides exact measurements of bond lengths (e.g., C-N, C-C, C=O) and bond angles within the molecule, confirming the covalent connectivity and stereochemistry. For instance, studies on similar hydantoins show they often crystallize in monoclinic systems, such as the P2₁/c or C2/c space groups. nih.gov

Table 2: Expected Crystallographic Parameters for a Hydantoin Derivative

| Parameter | Description | Example Value Range |

|---|---|---|

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 9-17 Å, b = 5-9 Å, c = 11-17 Å |

| β (°) | Unit cell angle. | 102-112° |

The solid-state structure of this compound is stabilized by a network of intermolecular interactions, which dictate its crystal packing. The hydantoin moiety contains both hydrogen bond donors (the N-H groups at positions 1 and 3, and the amino group at C5) and hydrogen bond acceptors (the C=O groups at positions 2 and 4).

This arrangement facilitates the formation of robust hydrogen-bonding networks. acs.org Analysis of related 5-phenylhydantoins reveals that N–H⋯O hydrogen bonds are the dominant interactions, leading to the formation of supramolecular assemblies such as tapes, ribbons, and sheets. rsc.org Common motifs include the cyclic R²₂(8) synthon, where two molecules form a dimer through a pair of N–H⋯O hydrogen bonds. These dimers can then self-organize into larger one- or two-dimensional frameworks. acs.org The presence of the additional amino group in this compound provides further opportunities for hydrogen bonding, potentially leading to more complex and stable three-dimensional supramolecular architectures.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). Key vibrational modes for this compound include the N-H stretches from the amine and amide groups, the C=O stretches from the two carbonyl groups in the hydantoin ring, and the C-H stretches from the aromatic phenyl ring. The positions of the N-H and C=O bands can be influenced by hydrogen bonding; in the solid state, these bands are often broader and shifted to lower wavenumbers compared to their positions in a dilute solution. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400 - 3200 | N-H (Amine & Amide) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 1780 - 1700 | C=O (Hydantoin Ring) | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of reactions and to establish the purity of a compound. libretexts.org For this compound, TLC is performed by spotting a solution of the compound onto a plate coated with a stationary phase, typically silica gel. crsubscription.com

The plate is then placed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the compound with it. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. crsubscription.com After development, the spots are visualized. Since this compound possesses a primary amino group, a ninhydrin solution can be used as a staining agent, which reacts with the amine to produce a characteristic purple or blue spot known as Ruhemann's purple. iitg.ac.inchemguide.co.uk The purity is assessed by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. iitg.ac.in

Table 4: Example TLC Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) and Ninhydrin stain |

| Expected Rf Value | Dependent on exact solvent system |

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-established technique for the analysis of hydantoin derivatives. However, due to the polarity and limited volatility of many hydantoin compounds, derivatization is often a necessary step to enable their passage through the GC system. A common approach involves methylation, which can be performed on-column. For instance, a gas chromatographic on-column methylation technique has been successfully developed for the routine laboratory determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), a major metabolite of phenytoin (B1677684). nih.gov This derivatization converts the polar functional groups into more volatile methyl esters, facilitating their separation and detection.

In the analysis of various phenylhydantoin derivatives, different stationary phases and column specifications have been utilized. For the separation of 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin, glass columns packed with stationary phases such as 5% OV-17 or 3% XE-60 have been employed. karger.com The choice of column and operating conditions, such as temperature, is critical for achieving adequate separation from other components in the sample matrix. The flame ionization detector (FID) is commonly used for detection, offering robust and reliable quantification. karger.com When coupled with mass spectrometry (GC-MS), the technique provides definitive identification of the analytes based on their mass spectra. nih.gov

| Parameter | Condition | Analyte |

|---|---|---|

| Instrument | Gas Chromatograph | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

| Column 1 | Glass, 320 cm x 1.4 mm (i.d.), 5% OV-17 on 100-120 mesh Gas Chrom Q | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

| Column 2 | Glass, 320 cm x 1.4 mm (i.d.), 3% XE-60 on 100-120 mesh Gas Chrom P | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

| Column Temperature (Column 1) | 290 °C | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

| Column Temperature (Column 2) | 250 °C | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

| Injection Port Temperature | 300 °C | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

| Detector | Flame Ionization Detector (FID) | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

| Detector Temperature | 300 °C | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

| Carrier Gas | Nitrogen | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

| Flow Rate | 30 ml/min | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a highly sensitive and specific method for the quantification of phenylhydantoin derivatives in complex biological matrices. This technique combines the high-resolution separation power of UPLC with the precise detection and identification capabilities of mass spectrometry. It is particularly advantageous as it often does not require the derivatization steps common in GC analysis.

A sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of phenytoin (5,5-diphenylhydantoin) and its metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH), in plasma and brain tissue. nih.gov Chromatographic separation is typically achieved on a reverse-phase column, such as a C18, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., a mixture of acetonitrile and methanol (B129727) with 0.1% formic acid). nih.gov

The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, which has been found to provide a greater signal intensity for these compounds. nih.gov Detection and quantification are performed using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. This highly selective technique ensures accurate measurement even at very low concentrations. For example, the precursor/product ion pair for 4-HPPH has been identified as m/z 269.051 → 198.100. nih.gov

| Parameter | Condition | Analyte(s) |

|---|---|---|

| System | Agilent 1290 HPLC or equivalent | Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH) |

| Column | Kinetex EVO C18, 5 µm, 100 Å, 150 x 2.1 mm | Phenytoin, 4-HPPH |

| Column Temperature | 40 °C | Phenytoin, 4-HPPH |

| Mobile Phase A | 0.1% formic acid in water | Phenytoin, 4-HPPH |

| Mobile Phase B | 0.1% formic acid in 2:1 acetonitrile:methanol | Phenytoin, 4-HPPH |

| Flow Rate | 0.25 mL/min | Phenytoin, 4-HPPH |

| Injection Volume | 5 µL | Phenytoin, 4-HPPH |

| Parameter | Condition | Analyte(s) |

|---|---|---|

| Mass Spectrometer | AbSciex QTRAP 5500 or equivalent | Phenytoin, 4-HPPH |

| Ion Source | Turbo Spray Ion Source | Phenytoin, 4-HPPH |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Phenytoin, 4-HPPH |

| Ionspray Voltage | 5500 V | Phenytoin, 4-HPPH |

| Temperature | 600 °C | Phenytoin, 4-HPPH |

| Precursor/Product Ion (Phenytoin) | 253.011 → 182.100 | Phenytoin |

| Precursor/Product Ion (4-HPPH) | 269.051 → 198.100 | 4-HPPH |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nsf.govnih.gov It is frequently employed to calculate the optimized geometry, electronic structure, and other molecular properties of hydantoin (B18101) derivatives. bg.ac.rsnih.gov Methods like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to provide results that correlate well with experimental data for related compounds. nih.govpreprints.orgnih.gov

DFT calculations allow for the prediction of vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. science.govresearchgate.netnih.gov This process is vital for the structural characterization of the molecule and the assignment of specific vibrational modes to functional groups. Theoretical spectra are often calculated for the optimized geometry of the molecule. science.gov For complex molecules, a scaling factor is typically applied to the calculated frequencies to achieve better agreement with experimental results, accounting for anharmonicity and other method-inherent approximations. researchgate.netnih.gov The comparison between theoretical and experimental spectra serves as a validation of the calculated structure. nih.gov

Below is a representative table illustrating the kind of correlation observed between experimental and DFT-calculated vibrational frequencies for a related hydantoin structure.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| v(N-H) | 3272 | 3270 | N-H stretching |

| v(C=O) | 1710 | 1715 | Carbonyl stretching |

| v(C-N) | 1370 | 1368 | C-N stretching |

| δ(N-H) | 1285 | 1288 | N-H in-plane bending |

| Ring deformation | 641 | 640 | Phenyl ring deformation |

Note: Data presented is illustrative of the methodology and derived from studies on related compounds.

A crucial step in computational chemistry is the validation of theoretical models against experimental data. mdpi.com For 5-Amino-5-phenylhydantoin, the geometric parameters (bond lengths and angles) obtained from DFT calculations can be compared with data from single-crystal X-ray diffraction, which provides the definitive solid-state structure. bg.ac.rspreprints.orgresearchgate.netechemcom.com Studies on N-alkylated 5,5-diphenylhydantoin derivatives have demonstrated excellent correlation between the geometric parameters determined by X-ray crystallography and those calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. nih.govnih.gov This agreement confirms that the chosen level of theory accurately reproduces the molecular structure, lending credibility to other calculated properties like electronic distribution and reactivity. nih.gov

The following table provides an example of the comparison between experimental and calculated geometric parameters for a related hydantoin derivative.

| Parameter | Bond/Angle | Experimental (X-ray) (Å/°) | Calculated (DFT) (Å/°) |

| Bond Length | C2=O8 | 1.215 | 1.218 |

| Bond Length | C4=O7 | 1.211 | 1.214 |

| Bond Length | N1-C5 | 1.472 | 1.475 |

| Bond Length | C5-C9 (Phenyl) | 1.528 | 1.531 |

| Bond Angle | N1-C2-N3 | 111.5 | 111.3 |

| Bond Angle | C4-N3-C2 | 126.1 | 126.4 |

| Bond Angle | N1-C5-C4 | 102.9 | 102.7 |

Note: Data is representative and sourced from studies on analogous structures to demonstrate the validation process. preprints.orgnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a protein or other biological macromolecule. mdpi.comnih.govniscpr.res.in These methods are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net

Molecular docking simulations place the ligand into the binding pocket of a target protein and score the potential binding modes. nih.govresearchgate.net This analysis reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For hydantoin derivatives, these interactions commonly include:

Hydrogen Bonds : The hydantoin ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), which can form crucial hydrogen bonds with amino acid residues in the protein's active site. bg.ac.rsnih.gov

Hydrophobic Interactions : The phenyl ring of this compound can engage in hydrophobic interactions with nonpolar amino acid residues. researchgate.net

Cation-π Interactions : The aromatic phenyl ring can interact favorably with cationic residues like arginine and lysine. rsc.orgplos.org

π-π Stacking : The phenyl ring can stack with the aromatic rings of amino acids such as phenylalanine, tyrosine, or tryptophan. nih.gov

Docking studies on related 5,5-diphenylhydantoin derivatives have identified key interactions with targets like cholesterol oxidase and opioid receptors, highlighting the importance of specific amino acid residues in ligand recognition. nih.govmdpi.com

By analyzing the common interaction patterns of a series of active molecules, researchers can develop a pharmacophore model. nih.govfiveable.me A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govresearchgate.net

For phenylhydantoin derivatives, pharmacophore models typically identify the following key features:

One or two hydrogen bond acceptors (the carbonyl oxygens).

One or two hydrogen bond donors (the nitrogen hydrides).

A hydrophobic/aromatic feature (the phenyl ring).

This mapping helps to understand the binding determinants—the critical features of the ligand and protein that govern binding affinity and specificity. nih.gov Virtual screening of large compound libraries using such a pharmacophore model can identify novel molecules that possess the required features and are therefore likely to be active at the same biological target. nih.govresearchgate.net

Conformational Analysis and Bioactive Conformation Deducing

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a molecule like this compound, which possesses rotational freedom around its single bonds, a multitude of conformations are possible.

Computational methods are essential tools for exploring this conformational landscape. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy of different conformers. nih.gov MM methods use classical physics to provide rapid energy calculations for large systems, while QM methods, though more computationally intensive, offer higher accuracy by solving the Schrödinger equation. nih.gov The goal is to identify low-energy, stable conformations that are more likely to exist.

Identifying the bioactive conformation—the specific shape the molecule adopts when it interacts with a biological target like a receptor or enzyme—is a primary objective of these studies. nih.govuq.edu.au Since peptides and other flexible molecules can adopt numerous conformations, computational approaches are used to narrow down the possibilities. nih.gov This process often involves comparing the structural properties and energies of unbound conformations with the conformation observed in ligand-receptor crystal structures. nih.gov While specific computational studies detailing the conformational analysis and bioactive conformation of this compound are not prominent in the literature, the principles applied to other biologically active peptides and non-coded amino acids would be the standard approach. nih.gov

Table 1: Common Computational Methods in Conformational Analysis

| Method | Principle | Application |

| Molecular Mechanics (MM) | Uses classical force fields to estimate the potential energy of a molecular system. | Rapidly exploring the conformational space to identify potential low-energy structures. |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure and energy of a molecule. | Accurately calculating the energies of a smaller set of conformations. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time based on classical mechanics. | Exploring conformational changes and stability in a dynamic environment. nih.gov |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are powerful for elucidating the step-by-step process of chemical reactions. These methods can map the entire reaction path from reactants to products, identifying transition states and intermediates along the way. nih.gov By calculating the energy at each point, an energy profile for the reaction can be constructed, which helps in understanding reaction rates and feasibility.

For a compound like this compound, these calculations could be used to investigate its synthesis, such as the Bucherer-Bergs reaction, which is commonly used for preparing hydantoins. For instance, Density Functional Theory (DFT) calculations have been successfully used to investigate the molecular structure and reaction pathways for related molecules like 5-methyl-5-benzyl hydantoin. mdpi.com Such studies typically involve optimizing the geometries of reactants, intermediates, transition states, and products. The calculated structural parameters can then be compared with experimental data, for example, from X-ray diffraction, to validate the computational model. mdpi.com Although direct quantum chemical studies on the reaction mechanisms of this compound are not extensively documented, the established methodologies provide a clear framework for how such an investigation would proceed. nih.govnih.gov

Stereochemical Control and Prochiral Selectivity Studies

The 5-position of the hydantoin ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemistry is crucial as different stereoisomers can have vastly different biological activities. nih.gov

Computational chemistry offers significant insights into enantioselective reactions, where one enantiomer is preferentially formed. By modeling the interaction between reactants and a chiral catalyst or reagent, it is possible to understand the origins of stereoselectivity. Molecular dynamics simulations and quantum chemical calculations can be used to model the transition states leading to the different stereoisomers. nih.gov The energy difference between these transition states determines the enantiomeric excess of the product. For related hydantoin derivatives, the importance of stereochemistry for receptor affinity has been highlighted, and molecular modeling has been used to identify key interactions responsible for this preference. nih.gov

Building on the insights from enantioselective process studies, computational methods can be used to predict the likely stereochemical outcome of a reaction. By calculating the activation energies for the pathways leading to each stereoisomer, the ratio of the products can be estimated using the Boltzmann distribution and transition state theory. While the synthesis of optically pure hydantoin derivatives has been achieved through classical methods, computational prediction of stereoisomer formation remains a key area of research for streamlining the development of stereochemically pure compounds. nih.gov

Supramolecular Interactions and Hydrogen Bonding Network Analysis

In the solid state, molecules of this compound interact with each other through various non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking. These interactions dictate how the molecules arrange themselves into a crystal lattice, which in turn influences the material's physical properties. rsc.orgbath.ac.uknih.gov

Studies on related 5-phenylhydantoins show that N–H⋯O hydrogen-bonding patterns are key to their supramolecular arrangement. rsc.org The hydantoin ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), allowing for the formation of robust networks. These interactions can lead to the formation of specific motifs like dimers, ribbons, or sheets. rsc.orgresearchgate.net

Table 2: Key Intermolecular Interactions in Hydantoin Derivatives

| Interaction Type | Description | Typical Groups Involved in this compound |

| Hydrogen Bonding | A strong directional interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., C=O). | N-H groups of the hydantoin ring and amino group; C=O groups of the hydantoin ring. rsc.org |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Phenyl rings. |

| van der Waals Forces | Weak, non-specific attractions and repulsions between atoms. | All atoms in the molecule. |

Hirshfeld Surface Analysis for Intermolecular Contacts

A comprehensive search of the scientific literature reveals a notable absence of specific studies on the Hirshfeld surface analysis of this compound. While Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids, and has been applied to various hydantoin derivatives, no dedicated research detailing this analysis for this compound has been published.

This analytical technique provides valuable insights into the nature and propensity of different types of intermolecular contacts, which are crucial for understanding the crystal packing and solid-state properties of a compound. The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts.

Although direct data for this compound is unavailable, studies on related hydantoin structures offer a general understanding of the types of interactions that could be expected. For instance, research on various 5,5'-substituted hydantoins and 5-phenylhydantoin (B13835) derivatives consistently highlights the importance of N-H···O hydrogen bonds in forming supramolecular structures. acs.orgrsc.org These interactions, along with H···H, C···H, and O···H contacts, are frequently identified as the most significant contributors to the crystal packing in these classes of compounds. researchgate.netnih.govnih.govnih.gov

In many analyzed hydantoin derivatives, H···H interactions are found to be predominant, often accounting for a large percentage of the total Hirshfeld surface area. nih.govscirp.org The presence of amino and carbonyl groups in the hydantoin ring makes it a versatile scaffold for forming robust hydrogen-bonding networks. acs.org The specific intermolecular contacts for this compound would be influenced by the presence of the additional amino group at the C5 position, which could introduce further hydrogen bonding possibilities, and the phenyl ring, which can participate in C-H···π interactions.

Without experimental crystallographic data and subsequent theoretical calculations for this compound, any discussion of its specific intermolecular contacts remains speculative. The generation of detailed data tables and specific research findings, as requested, is contingent on future research in this area.

Biological and Biochemical Research Applications of 5 Amino 5 Phenylhydantoin and Its Analogs

Role as a Precursor in the Synthesis of Biologically Active Hydantoins

The hydantoin (B18101) ring system, a core feature of 5-Amino-5-phenylhydantoin, is a foundational scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, making them valuable targets for organic synthesis. The substitution at the C-5 position of the hydantoin ring is a critical determinant of its pharmacological properties. thieme-connect.de

This compound represents a key structural motif within the broader class of hydantoins derived from α-amino acids or their precursors. While direct conversion of this compound to Phenytoin (B1677684) (5,5-diphenylhydantoin) is not a common synthetic route, understanding the synthesis of the hydantoin core is essential. General methods for preparing 5-substituted and 5,5-disubstituted hydantoins provide pathways to these biologically active compounds.

One of the most versatile methods is the Bucherer–Bergs reaction, a multicomponent reaction involving a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate to directly yield the hydantoin ring. nih.gov This method is widely used for the synthesis of 5,5-disubstituted hydantoins like Phenytoin, which is typically synthesized from benzil (B1666583) and urea (B33335) in a base-catalyzed reaction that proceeds via a pinacol-type rearrangement. youtube.comsphinxsai.comslideshare.netchemrxiv.org